molecular formula C13H12FN3O3S2 B2798306 Ethyl 2-((5-(3-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392318-23-9

Ethyl 2-((5-(3-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2798306
CAS No.: 392318-23-9
M. Wt: 341.38
InChI Key: PBZHVAGJZBQJAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((5-(3-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C13H12FN3O3S2 and its molecular weight is 341.38. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activities

Ethyl 2-((5-(3-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate and its derivatives have been the subject of research due to their potential anticancer activities. A study highlighted the synthesis of novel 1,3,4-thiadiazole derivatives, including similar compounds, which demonstrated significant in vitro antitumor activities against human tumor cell lines like HL-60, SKOV-3, and MOLT-4. These compounds, particularly one closely related to this compound, showed promising inhibitory effects against SKOV-3 cells, indicating their potential as cytotoxic agents (Almasirad et al., 2016). Another study involved the synthesis of Benzothiazole Acylhydrazones, which are structurally similar, as anticancer agents. The compounds displayed probable anticancer activity against various carcinogenic cell lines, suggesting the therapeutic potential of this class of compounds (Osmaniye et al., 2018).

Glutaminase Inhibitor for Cancer Treatment

This compound derivatives were also studied for their role as glutaminase inhibitors. One study focused on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, aiming to inhibit kidney-type glutaminase (GLS). These analogs, similar in structure to this compound, demonstrated potential in attenuating the growth of human lymphoma B cells, both in vitro and in mouse xenograft models, pointing to their utility in cancer treatment (Shukla et al., 2012).

α-Glucosidase Inhibitory Activity

Compounds structurally related to this compound were explored for their α-glucosidase inhibitory activity, which is crucial for type 2 diabetes treatment. A study demonstrated that certain derivatives exhibited significant inhibitory activity, outperforming reference drugs like acarbose. This suggests the potential of these compounds in developing non-sugar-based inhibitors for diabetes treatment (Saeedi et al., 2020).

Quality Control and Standardization

Recognizing the importance of standardizing new medicinal products, a study focused on developing quality control methods for compounds similar to this compound. This research aimed to establish identification, impurity determination, and quantitative determination methods for potential anticonvulsants among 1,3,4-thiadiazole derivatives, highlighting the critical role of quality control in the introduction of new therapeutic substances (Sych et al., 2018).

Properties

IUPAC Name

ethyl 2-[[5-[(3-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O3S2/c1-2-20-10(18)7-21-13-17-16-12(22-13)15-11(19)8-4-3-5-9(14)6-8/h3-6H,2,7H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZHVAGJZBQJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.